Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

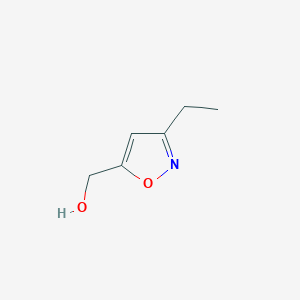

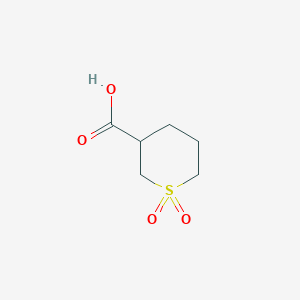

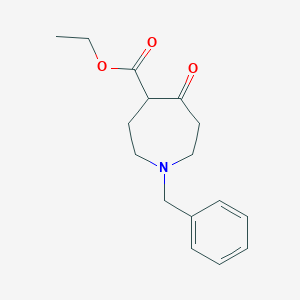

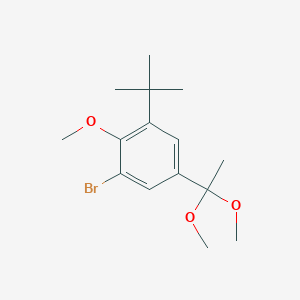

Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide is a chemical compound with the CAS Number: 167011-35-0 . It has a molecular weight of 178.21 and its IUPAC name is tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide .

Molecular Structure Analysis

The molecular formula of Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide is C6H10O4S . The InChI code is 1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8) .Physical And Chemical Properties Analysis

Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide has a molecular weight of 178.21 .Aplicaciones Científicas De Investigación

Synthesis of Thiopyran-containing Compounds

Ward et al. (2007) outlined a method for preparing Tetrahydro-4 H-thiopyran-4-one and its derivatives, which are useful for synthesizing thiopyran-containing compounds. This involves treating dimethyl 3,3′-thiobispropanoate with NaOMe to produce methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, followed by decarboxylation to yield the desired product (Ward et al., 2007).

Novel Synthesis Approaches

Chen et al. (2022) developed a novel [1+1+1+1+1+1] annulation process for constructing tetrahydro-2H-thiopyran 1,1-dioxides, showcasing an unconventional usage of a tethered C-S synthon. This method highlights the versatility of tetrahydro-2H-thiopyran 1,1-dioxides in organic synthesis (Chen et al., 2022).

Peptide Synthesis

Stoykova et al. (2014) demonstrated the utility of tetrahydro-2H-thiopyran-4-carboxylic acid derivatives as synthons for sulfur-containing dipeptide segments in peptide synthesis. This application underscores the role of these compounds in the development of new peptide-based substances (Stoykova et al., 2014).

Heterocyclization Studies

Gladkov et al. (2013) investigated the three-component heterocyclization of thiopyran-3-one-1,1-dioxide and other reagents under ultrasonic and microwave irradiation, leading to the synthesis of novel heterocyclic compounds. This highlights the compound's utility in facilitating complex chemical reactions (Gladkov et al., 2013).

Building Blocks for Biologically Active Compounds

Chabanenko et al. (2018) reported a new synthesis method for 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides, starting with the oxidation of the ketone to the corresponding sulfone. These compounds serve as functionalized cyclic sulfones, important building blocks in the creation of new biologically active compounds (Chabanenko et al., 2018).

Propiedades

IUPAC Name |

1,1-dioxothiane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h5H,1-4H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIYZUNKFKCETD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609348 |

Source

|

| Record name | 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide | |

CAS RN |

167011-35-0 |

Source

|

| Record name | 1,1-Dioxo-1lambda~6~-thiane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)